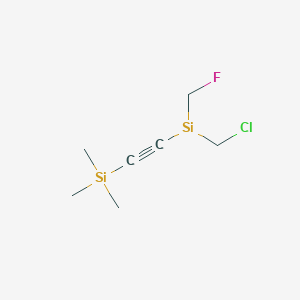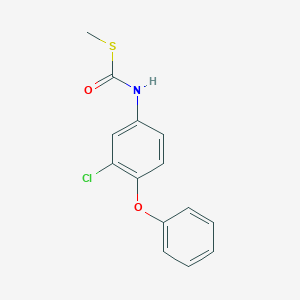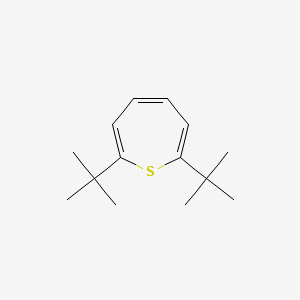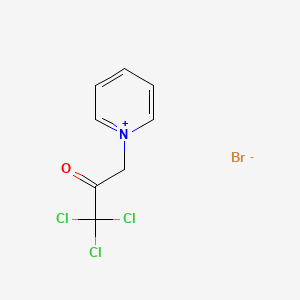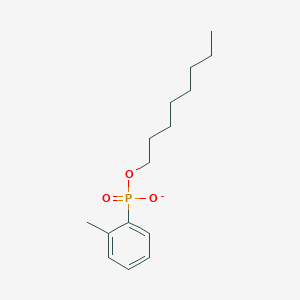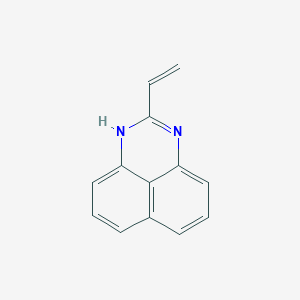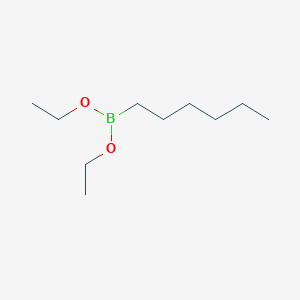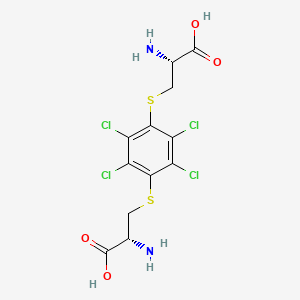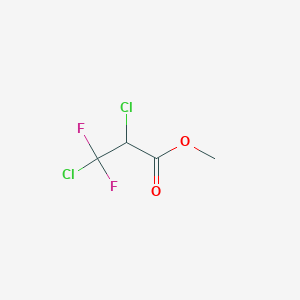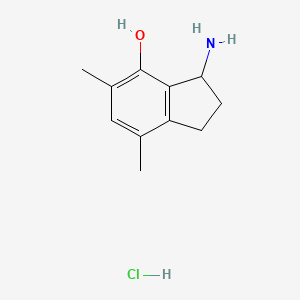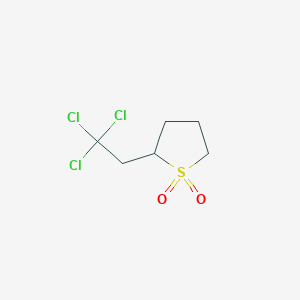
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide is a chemical compound known for its unique structure and properties. It belongs to the class of organosulfur compounds, specifically a derivative of thiophene. This compound is characterized by the presence of a tetrahydrothiophene ring substituted with a 2,2,2-trichloroethyl group and a 1,1-dioxide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide typically involves the reaction of tetrahydrothiophene with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced sulfur functionality.
Substitution: Compounds with varied functional groups replacing the trichloroethyl group.
Wissenschaftliche Forschungsanwendungen
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The presence of the trichloroethyl group and the dioxide functionality contributes to its reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene, tetrahydro-2-methyl-2-(2,2,2-trichloroethyl)-, 1,1-dioxide
- Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-sulfone
Uniqueness
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of both the trichloroethyl group and the dioxide functionality. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
82639-78-9 |
|---|---|
Molekularformel |
C6H9Cl3O2S |
Molekulargewicht |
251.6 g/mol |
IUPAC-Name |
2-(2,2,2-trichloroethyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C6H9Cl3O2S/c7-6(8,9)4-5-2-1-3-12(5,10)11/h5H,1-4H2 |
InChI-Schlüssel |
LENCAMHFOHOJSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(S(=O)(=O)C1)CC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



